molecular formula C7F14 B14342159 Cyclopentane, octafluorobis(trifluoromethyl)- CAS No. 99510-46-0

Cyclopentane, octafluorobis(trifluoromethyl)-

Cat. No.: B14342159
CAS No.: 99510-46-0
M. Wt: 350.05 g/mol
InChI Key: CIWUYWQUYMZILR-UHFFFAOYSA-N
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Description

Cyclopentane, octafluorobis(trifluoromethyl)- is a fluorinated cycloalkane compound It is characterized by the presence of eight fluorine atoms and two trifluoromethyl groups attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentane, octafluorobis(trifluoromethyl)- typically involves the fluorination of cyclopentane derivatives. One common method is the direct fluorination of cyclopentane using elemental fluorine or other fluorinating agents under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine.

Industrial Production Methods

Industrial production of cyclopentane, octafluorobis(trifluoromethyl)- often involves large-scale fluorination processes. These processes are designed to ensure high yields and purity of the final product. The use of specialized equipment and safety protocols is essential to manage the reactivity of fluorine and prevent hazardous situations.

Chemical Reactions Analysis

Types of Reactions

Cyclopentane, octafluorobis(trifluoromethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form fluorinated cyclopentane derivatives.

    Reduction: Reduction reactions can lead to the removal of fluorine atoms, resulting in partially fluorinated cyclopentane compounds.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated cyclopentanones, while reduction can produce partially fluorinated cyclopentanes.

Scientific Research Applications

Cyclopentane, octafluorobis(trifluoromethyl)- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying the effects of fluorinated molecules on biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclopentane, octafluorobis(trifluoromethyl)- involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the chemical and physical properties of the target molecules. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A simpler cycloalkane without fluorine atoms.

    Cyclohexane, octafluorobis(trifluoromethyl)-: A similar compound with a six-membered ring.

    Perfluorocyclopentane: A fully fluorinated cyclopentane without trifluoromethyl groups.

Uniqueness

Cyclopentane, octafluorobis(trifluoromethyl)- is unique due to the presence of both fluorine atoms and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

99510-46-0

Molecular Formula

C7F14

Molecular Weight

350.05 g/mol

IUPAC Name

1,1,2,2,3,3,4,4-octafluoro-5,5-bis(trifluoromethyl)cyclopentane

InChI

InChI=1S/C7F14/c8-2(9)1(6(16,17)18,7(19,20)21)3(10,11)5(14,15)4(2,12)13

InChI Key

CIWUYWQUYMZILR-UHFFFAOYSA-N

Canonical SMILES

C1(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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